N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide
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Overview
Description
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide is a synthetic organic compound known for its versatile applications in scientific research. This compound features a unique structure that includes a pyrrole ring, a hydroxypropyl group, and an oxalamide linkage, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the pyrrole derivative. The hydroxypropyl group is introduced through a series of reactions, including alkylation and hydroxylation. The final step involves the formation of the oxalamide linkage through a condensation reaction between the pyrrole derivative and phenethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger quantities and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrole compounds. These products can be further utilized in various applications, including drug development and organic synthesis.
Scientific Research Applications
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide
- N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
Uniqueness
Compared to similar compounds, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide stands out due to its phenethylamine moiety, which imparts unique chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
N'-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-13-5-8-15(21)16(22)10-12-20-18(24)17(23)19-11-9-14-6-3-2-4-7-14/h2-8,13,16,22H,9-12H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUPLJYWZRHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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